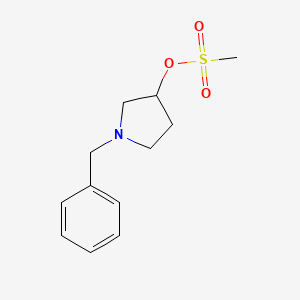

1-Benzylpyrrolidin-3-yl methanesulfonate

Übersicht

Beschreibung

1-Benzylpyrrolidin-3-yl methanesulfonate is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

1-Benzylpyrrolidin-3-yl methanesulfonate is primarily utilized in pharmaceutical chemistry as an intermediate for synthesizing biologically active compounds. Its derivatives have shown potential as therapeutics for various conditions due to their ability to modulate biological pathways. For example, compounds with similar structures have been explored for their activity against neuropharmacological targets, including receptors involved in autoimmune diseases and inflammation.

Case Studies in Drug Development

- Caspase Activation in Cancer Therapy : A study investigated the apoptotic potential of 1-benzylpyrrolidin-3-ol analogues, which are structurally related to this compound. The research demonstrated that these analogues could selectively induce apoptosis in cancer cells by activating caspase pathways. The lead compounds showed selective cytotoxicity towards HL-60 cells compared to non-cancerous cell lines, highlighting their potential as pro-apoptotic agents .

- Modulation of Nuclear Receptors : Research has indicated that derivatives of this compound can act as selective modulators of nuclear receptors such as RORγt. These receptors play crucial roles in immune response and inflammation, suggesting that modifications to the pyrrolidine structure can significantly alter pharmacological profiles.

Chemical Synthesis Applications

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents on the pyrrolidine ring. This versatility enables researchers to create libraries of structurally diverse compounds for screening against specific biological targets.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzylpyrrolidin-3-ol | Hydroxyl instead of methanesulfonate | Potentially different pharmacokinetics |

| N-Benzyl-3-pyrrolidone | Lacks sulfonate group | Used as a solvent and intermediate |

| (S)-1-Benzyl-3-chloropyrrolidine | Chlorine substituent | Exhibits different reactivity patterns |

| Phenyl(3-phenylpyrrolidin-3-yl)sulfone | Sulfone instead of sulfonate | Selective RORγt inverse agonist |

This comparison illustrates how variations in substituents on the pyrrolidine ring can lead to distinct chemical behaviors and biological activities.

Research Implications

The ongoing research into this compound emphasizes its importance as a building block in drug discovery and development. Its ability to interact with various biological targets makes it a valuable compound for exploring new therapeutic avenues.

Eigenschaften

IUPAC Name |

(1-benzylpyrrolidin-3-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDTDIDEPGKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.